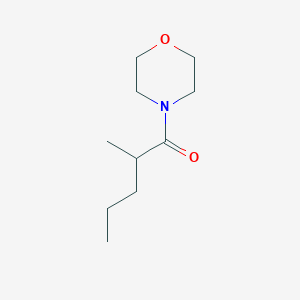
2-Methyl-1-morpholin-4-ylpentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-morpholin-4-ylpentan-1-one, also known as MDMB-2201, is a synthetic cannabinoid that belongs to the indole family. It is a potent agonist of the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. MDMB-2201 has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of MDMB-2201 for recreational purposes is illegal in most countries. The focus of
Mécanisme D'action
2-Methyl-1-morpholin-4-ylpentan-1-one acts as a potent agonist of the CB1 and CB2 receptors. The compound binds to these receptors and activates them, leading to the psychoactive effects of marijuana. This compound has been shown to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for the psychoactive effects of marijuana.
Biochemical and Physiological Effects:
This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. The compound has been shown to cause hallucinations, paranoia, anxiety, and cognitive impairment. This compound has also been shown to cause tachycardia, hypertension, and vasoconstriction. Additionally, the compound has been shown to suppress the immune system, leading to an increased risk of infections.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, making it a valuable tool for studying the effects of synthetic cannabinoids. However, it is important to note that the use of this compound for recreational purposes is illegal and can lead to severe legal consequences.
Orientations Futures
There are several future directions for the study of 2-Methyl-1-morpholin-4-ylpentan-1-one. One possible direction is to study the long-term effects of synthetic cannabinoids on the human body. Another possible direction is to study the effects of this compound on different types of cells and tissues. Additionally, it would be interesting to study the effects of this compound on different animal models to better understand its effects on the human body. Finally, it would be valuable to study the potential therapeutic uses of this compound, such as in the treatment of pain or anxiety disorders.
Conclusion:
This compound is a synthetic cannabinoid that has gained popularity among drug users due to its potent effects and easy availability. However, it is important to note that the use of this compound for recreational purposes is illegal in most countries. The compound has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. There are several future directions for the study of this compound, including the study of its long-term effects, its effects on different types of cells and tissues, its effects on different animal models, and its potential therapeutic uses.
Méthodes De Synthèse
2-Methyl-1-morpholin-4-ylpentan-1-one is synthesized by reacting 5-fluoro MDMB-PICA with morpholine and pentanone in the presence of a catalyst. The synthesis method is relatively simple and can be performed in a laboratory setting. However, it is important to note that the synthesis of this compound for recreational purposes is illegal and can lead to severe legal consequences.
Applications De Recherche Scientifique
2-Methyl-1-morpholin-4-ylpentan-1-one has been used in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been shown to have potent effects on the CB1 and CB2 receptors, which are responsible for the psychoactive effects of marijuana. This compound has been used to study the effects of synthetic cannabinoids on the central nervous system, cardiovascular system, and immune system.
Propriétés
IUPAC Name |
2-methyl-1-morpholin-4-ylpentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-4-9(2)10(12)11-5-7-13-8-6-11/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQWKDCZXGVPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

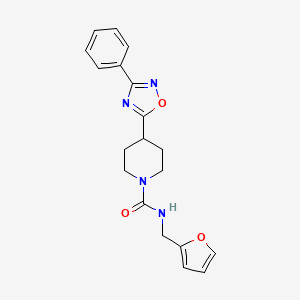
![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
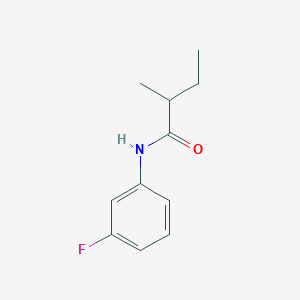
![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![N-[[3-(dimethylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561230.png)
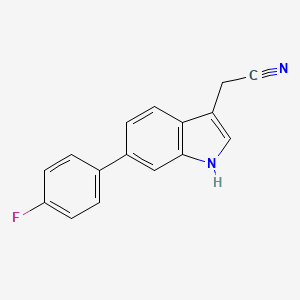
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)
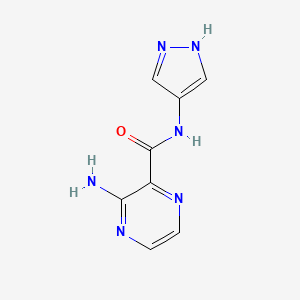

![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7561278.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methanone](/img/structure/B7561305.png)